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Compound of Interest

Compound Name: 4-hydroxybutanamide

Cat. No.: B1328909 Get Quote

In-Depth Technical Guide: 4-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybutanamide, including

its chemical properties, synthesis methodologies, and the biological significance of its

derivatives, particularly as inhibitors of matrix metalloproteinases (MMPs).

Core Compound Specifications
4-Hydroxybutanamide is a chemical compound with the following key identifiers:

Property Value Citations

CAS Number 927-60-6

Molecular Formula C₄H₉NO₂

Molecular Weight 103.12 g/mol

Synthesis of 4-Hydroxybutanamide
The synthesis of 4-hydroxybutanamide can be achieved through several established routes.

The selection of a particular method may depend on the desired scale, purity requirements,

and available starting materials.
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Method 1: Aminolysis of γ-Butyrolactone
A common and direct method for the synthesis of 4-hydroxybutanamide is the ring-opening of

γ-butyrolactone with ammonia. This reaction, known as aminolysis, involves the nucleophilic

attack of ammonia on the carbonyl carbon of the lactone, leading to the formation of the

corresponding amide.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is not readily available in the

public domain. However, a general procedure would involve reacting γ-butyrolactone with a

source of ammonia, such as aqueous or alcoholic ammonia, potentially under elevated

temperature and pressure. The reaction progress would be monitored by techniques like thin-

layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product would

be isolated and purified, likely through crystallization or column chromatography.

Method 2: Amidation of 4-Hydroxybutyric Acid
Another synthetic approach is the direct amidation of 4-hydroxybutyric acid. This method

typically requires the activation of the carboxylic acid group to facilitate the reaction with

ammonia.

Experimental Protocol:

Detailed experimental procedures for the direct amidation of 4-hydroxybutyric acid are not

widely published. A general approach would involve the use of a coupling agent to activate the

carboxylic acid, followed by the addition of an ammonia source. The reaction would be carried

out in a suitable solvent and the product isolated and purified using standard laboratory

techniques.

Biological Significance of 4-Hydroxybutanamide
Derivatives
While 4-hydroxybutanamide itself is not extensively studied for its biological activity, its

derivatives, particularly N-substituted and N-hydroxy derivatives, have garnered significant

interest in medicinal chemistry. Notably, N-hydroxybutanamide derivatives have been

investigated as potent inhibitors of matrix metalloproteinases (MMPs).
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MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation

of extracellular matrix (ECM) components.[1][2] Dysregulation of MMP activity is implicated in

various pathological processes, including cancer invasion and metastasis, arthritis, and

cardiovascular diseases.[1]

Mechanism of Action of N-Hydroxybutanamide
Derivatives as MMP Inhibitors
The inhibitory activity of N-hydroxybutanamide derivatives against MMPs stems from the

hydroxamic acid moiety (-CONHOH). This functional group acts as a powerful chelating agent

for the zinc ion (Zn²⁺) located in the active site of the MMP enzyme.[1][2] The binding of the

hydroxamic acid to the zinc ion prevents the enzyme from interacting with its natural

substrates, thereby inhibiting its proteolytic activity.

The general mechanism involves the coordination of the hydroxamic acid to the catalytic zinc

ion in the MMP active site. This interaction is a key determinant of the inhibitory potency of

these compounds.[1]

Matrix Metalloproteinase Signaling Pathway
MMPs are involved in complex signaling pathways that regulate cell behavior. For instance,

MMPs can cleave and release growth factors and cytokines from the ECM, which can then bind

to their receptors on cell surfaces and trigger downstream signaling cascades. By degrading

the ECM, MMPs also play a direct role in facilitating cell migration and invasion, which are

critical steps in cancer metastasis. The inhibition of MMPs by N-hydroxybutanamide derivatives

can disrupt these processes.

Below is a generalized representation of the role of MMPs in cancer cell invasion, which can be

targeted by MMP inhibitors.
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Caption: Role of MMPs in Cancer Cell Invasion and Inhibition by N-Hydroxybutanamide

Derivatives.

Experimental Data on N-Hydroxybutanamide Derivatives
A study on novel N-hydroxybutanamide derivatives demonstrated their potential as antitumor

and antimetastatic agents through the inhibition of specific MMPs. The iodoaniline derivative of

N¹-hydroxy-N⁴-phenylbutanediamide was a particularly promising compound.

In Vitro MMP Inhibition:

Compound Target MMP IC₅₀ (µM)

Iodoaniline derivative of N¹-

hydroxy-N⁴-

phenylbutanediamide

MMP-2 1 - 1.5

MMP-9 1 - 1.5

MMP-14 1 - 1.5

In Vivo Antitumor Activity (B16 Melanoma Mouse Model):

Treatment
Tumor Growth Inhibition
(%)

Metastasis Inhibition (%)

Iodoaniline derivative of N¹-

hydroxy-N⁴-

phenylbutanediamide

61.5 88.6

Experimental Protocols for Biological Assays
MMP Inhibition Assay (General Protocol):

A typical MMP inhibition assay involves measuring the enzymatic activity of a specific MMP in

the presence and absence of the inhibitor.

Reagents and Materials:
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Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).

Fluorogenic MMP substrate.

Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).

Test compound (N-hydroxybutanamide derivative) dissolved in a suitable solvent (e.g.,

DMSO).

A known MMP inhibitor as a positive control.

Microplate reader capable of fluorescence detection.

Procedure:

The MMP enzyme is pre-incubated with varying concentrations of the test compound or

control in the assay buffer.

The reaction is initiated by the addition of the fluorogenic substrate.

The increase in fluorescence, resulting from the cleavage of the substrate by the active

MMP, is monitored over time using a microplate reader.

The rate of the reaction is calculated from the linear portion of the fluorescence versus

time curve.

The percent inhibition is determined by comparing the reaction rates in the presence of the

inhibitor to the rate of the untreated control.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is calculated by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Activity Assay (General Xenograft Model Protocol):

Animal Model:
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Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent

rejection of human tumor cells.

Cell Culture and Tumor Implantation:

A human cancer cell line (e.g., B16 melanoma) is cultured in vitro.

A specific number of cells are harvested and injected subcutaneously or orthotopically into

the mice to induce tumor formation.

Treatment:

Once the tumors reach a palpable size, the mice are randomized into treatment and

control groups.

The test compound (N-hydroxybutanamide derivative) is administered to the treatment

group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and

schedule.

The control group receives the vehicle (the solvent used to dissolve the compound).

Monitoring and Endpoint:

Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor

volume is calculated.

The body weight and general health of the mice are also monitored.

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

To assess metastasis, organs such as the lungs or liver may be examined for the

presence of secondary tumors.

Data Analysis:

The antitumor efficacy is evaluated by comparing the tumor growth rates and final tumor

weights between the treated and control groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The antimetastatic effect is determined by comparing the number and size of metastases.

Statistical analysis is performed to determine the significance of the observed differences.

Summary
4-Hydroxybutanamide is a valuable chemical entity, and its derivatives, particularly those

containing a hydroxamic acid functional group, have emerged as a significant class of MMP

inhibitors. The ability of these compounds to chelate the zinc ion in the active site of MMPs

provides a strong rationale for their investigation as therapeutic agents in diseases

characterized by excessive ECM degradation, such as cancer. The experimental data on N-

hydroxybutanamide derivatives demonstrate their potential to inhibit tumor growth and

metastasis in preclinical models, warranting further research and development in this area. The

provided experimental frameworks for synthesis and biological evaluation can serve as a

foundation for researchers and drug development professionals working with this class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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